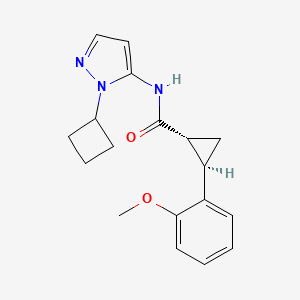![molecular formula C19H19N5O2 B7351775 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone is a chemical compound that has attracted significant attention from researchers due to its potential application in the field of medicine. The compound is commonly referred to as BPHM and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications.
Mécanisme D'action
BPHM is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2 activity, BPHM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPHM has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BPHM has also been shown to have a low toxicity profile, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
BPHM has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its unique biochemical and physiological properties make it a promising candidate for various scientific research applications. However, there are also some limitations to the use of BPHM in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research on BPHM. One potential application of the compound is in the treatment of cancer. BPHM has been shown to exhibit antitumor properties, and further research may reveal its potential as a cancer treatment. Another potential application of BPHM is in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound's anti-inflammatory properties make it a promising candidate for further research in this area. Additionally, further research may reveal additional biochemical and physiological properties of BPHM that could lead to new applications in the field of medicine.
Méthodes De Synthèse
The synthesis of BPHM involves the reaction of 2-(tetrazol-1-yl)aniline with (R)-benzyl-4-hydroxypyrrolidin-1-yl-methanone in the presence of a base. The reaction yields BPHM as a white solid with a melting point of 220-222°C. The synthesis of BPHM has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
BPHM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been extensively studied in vitro and in vivo, and its potential application in the treatment of various diseases has been explored.
Propriétés
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-12-23(11-15(18)10-14-6-2-1-3-7-14)19(26)16-8-4-5-9-17(16)24-13-20-21-22-24/h1-9,13,15,18,25H,10-12H2/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJXVBPPYEDFS-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7351695.png)

![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-thieno[2,3-c]pyridin-2-ylmethanone](/img/structure/B7351738.png)
![N-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7351751.png)
![6-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7351753.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanone](/img/structure/B7351754.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-fluoro-1-benzofuran-2-yl)methanone](/img/structure/B7351769.png)
![1-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B7351788.png)